molecular formula C16H20N2O B7501664 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one

3-Indol-1-yl-1-piperidin-1-ylpropan-1-one

Cat. No. B7501664
M. Wt: 256.34 g/mol
InChI Key: OOXXLSMYITXBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Indol-1-yl-1-piperidin-1-ylpropan-1-one, also known as ALKS 5461, is a novel compound that has gained attention in the scientific community for its potential use in treating major depressive disorder (MDD).

Mechanism of Action

The exact mechanism of action of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 is not fully understood. However, it is believed to work by blocking the activity of the kappa opioid receptor (KOR) while enhancing the activity of the mu opioid receptor (MOR). This results in a net increase in dopamine and serotonin levels in the brain, which are known to be involved in regulating mood.
Biochemical and Physiological Effects
3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and serotonin levels, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons. 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has also been shown to have anti-inflammatory effects, which may contribute to its antidepressant activity.

Advantages and Limitations for Lab Experiments

One advantage of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 is that it has a relatively low potential for abuse and dependence compared to traditional opioid medications. This makes it a safer option for use in clinical trials. However, one limitation of this compound is that it has a short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.

Future Directions

There are several future directions for research on 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461. One area of interest is in understanding the long-term safety and efficacy of this compound. Additionally, researchers are interested in exploring the potential use of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 in combination with other antidepressant medications. Finally, there is a need for further research on the mechanism of action of this compound in order to fully understand its potential therapeutic benefits.

Synthesis Methods

The synthesis of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 involves the reaction of indole-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 3-chloro-1-propanol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been extensively studied for its potential use in treating MDD. Clinical trials have shown that this compound has a rapid onset of action and can improve symptoms of depression in patients who have not responded to traditional antidepressants. Additionally, 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been shown to have a low potential for abuse and dependence, making it a promising treatment option for MDD.

properties

IUPAC Name

3-indol-1-yl-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(18-10-4-1-5-11-18)9-13-17-12-8-14-6-2-3-7-15(14)17/h2-3,6-8,12H,1,4-5,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXXLSMYITXBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indol-1-yl-1-piperidin-1-ylpropan-1-one

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